An In-depth Technical Guide to Sulfatroxazole-d4
An In-depth Technical Guide to Sulfatroxazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatroxazole-d4 is the deuterated analog of sulfamethoxazole, a widely used sulfonamide antibiotic. In the fields of analytical chemistry, pharmacology, and drug development, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes in complex biological and environmental matrices. Sulfatroxazole-d4 serves as an ideal internal standard for the quantification of sulfamethoxazole by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of sulfamethoxazole, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrometer.
This technical guide provides a comprehensive overview of Sulfatroxazole-d4, including its chemical properties, a plausible synthesis route, the mechanism of action of its parent compound, and detailed experimental protocols for its use in analytical applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Sulfatroxazole-d4 is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-(5-methyl-3-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide | [1][2] |
| Synonyms | Sulfamethoxazole D4 (benzene D4), Ro 4-2130-d4 | [2][3] |
| CAS Number | 1020719-86-1 | [1] |
| Molecular Formula | C₁₀H₇D₄N₃O₃S | |
| Molecular Weight | 257.3 g/mol | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble |
Synthesis of Sulfatroxazole-d4: An Experimental Protocol
While the precise, proprietary synthesis protocols for commercially available Sulfatroxazole-d4 are not publicly disclosed, a plausible synthetic route can be derived from the known synthesis of sulfamethoxazole and the preparation of deuterated starting materials. The synthesis of sulfamethoxazole typically begins with the acetylation of aniline, followed by chlorosulfonation, and finally, condensation with 3-amino-5-methylisoxazole. To produce Sulfatroxazole-d4, the synthesis would commence with a deuterated aniline precursor.
3.1. Principle
The synthesis involves a multi-step process starting from deuterated aniline (aniline-d5). The amino group of aniline-d5 is first protected by acetylation. The resulting acetanilide-d5 undergoes chlorosulfonation to introduce the sulfonyl chloride group. This intermediate is then reacted with 3-amino-5-methylisoxazole. Finally, the acetyl protecting group is removed to yield Sulfatroxazole-d4.
3.2. Plausible Synthetic Workflow
3.3. Detailed Methodology
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Step 1: Acetylation of Aniline-d5. Aniline-d5 is reacted with acetic anhydride to form acetanilide-d5. This step protects the amino group from reacting during the subsequent chlorosulfonation.
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Step 2: Chlorosulfonation of Acetanilide-d5. Acetanilide-d5 is treated with chlorosulfonic acid to introduce a sulfonyl chloride group at the para position of the deuterated benzene ring, yielding p-acetamidobenzenesulfonyl chloride-d4.
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Step 3: Condensation with 3-Amino-5-methylisoxazole. The p-acetamidobenzenesulfonyl chloride-d4 is then reacted with 3-amino-5-methylisoxazole. The amino group of the isoxazole displaces the chloride on the sulfonyl chloride group, forming N-acetyl-sulfamethoxazole-d4.
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Step 4: De-acetylation. The final step involves the removal of the acetyl protecting group from the amino group on the benzene ring, typically by acid hydrolysis, to yield the final product, Sulfatroxazole-d4.
3.4. Purification and Characterization
The crude product would be purified using recrystallization techniques. The identity and purity of the synthesized Sulfatroxazole-d4 would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the positions of deuterium labeling) and Mass Spectrometry (to confirm the molecular weight and isotopic enrichment).
Mechanism of Action of Sulfamethoxazole
Sulfatroxazole-d4, being a stable isotope-labeled analog, is expected to have the same biological mechanism of action as its non-deuterated counterpart, sulfamethoxazole. Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria.
4.1. Folic Acid Synthesis Pathway Inhibition
Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is an essential precursor for the synthesis of nucleic acids and amino acids. Sulfamethoxazole is a structural analog of PABA and acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By binding to DHPS, sulfamethoxazole blocks the conversion of PABA to dihydrofolic acid, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.
Pharmacokinetics of Sulfamethoxazole
Understanding the pharmacokinetics of sulfamethoxazole is essential for interpreting analytical data and for its clinical application. A summary of key pharmacokinetic parameters is provided in Table 2.
| Parameter | Value | Reference |
| Bioavailability | 85-90% (oral) | |
| Time to Peak (Tmax) | 1-4 hours (oral) | |
| Peak Concentration (Cmax) | 57.4 - 68.0 µg/mL (at steady-state) | |
| Protein Binding | ~70% | |
| Volume of Distribution | 13 L | |
| Half-life | ~10 hours | |
| Metabolism | Primarily by arylamine N-acetyltransferase (NAT) enzymes and CYP2C9. | |
| Excretion | Primarily renal |
Application of Sulfatroxazole-d4 in Analytical Methods
Sulfatroxazole-d4 is predominantly used as an internal standard for the quantification of sulfamethoxazole in various samples by LC-MS/MS.
6.1. Experimental Protocol: Quantification in Water Samples
This protocol describes a general method for the analysis of sulfamethoxazole in water samples using solid-phase extraction (SPE) and LC-MS/MS with Sulfatroxazole-d4 as an internal standard.
6.1.1. Sample Preparation (Solid-Phase Extraction)
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Sample pH Adjustment: Adjust the pH of the water sample to a range of 4-7.
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Internal Standard Spiking: Add a known amount of Sulfatroxazole-d4 solution to the water sample.
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SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
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Sample Loading: Load the water sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with deionized water to remove interfering substances.
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Elution: Elute the analyte and internal standard from the cartridge with methanol.
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Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
6.1.2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
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Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
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Tandem Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
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Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both sulfamethoxazole and Sulfatroxazole-d4.
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6.2. Experimental Workflow
6.3. Method Validation Data
Analytical methods using Sulfatroxazole-d4 as an internal standard are validated to ensure their reliability. Table 3 summarizes typical performance characteristics from such validated methods.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ng/L to µg/L range, depending on the matrix and instrumentation |
| Limit of Quantification (LOQ) | ng/L to µg/L range, depending on the matrix and instrumentation |
| Accuracy (% Recovery) | Typically 80-120% |
| Precision (% RSD) | < 15% |
Conclusion
Sulfatroxazole-d4 is an indispensable tool for the accurate and reliable quantification of the antibiotic sulfamethoxazole in a variety of matrices. Its properties as a stable isotope-labeled internal standard make it the gold standard for mass spectrometry-based analytical methods. This guide has provided a detailed overview of its chemical properties, a plausible synthesis pathway, the mechanism of action of its parent compound, and practical experimental protocols for its application in research and drug development. The use of Sulfatroxazole-d4 in validated analytical methods ensures data of the highest quality, which is critical for regulatory submissions, clinical monitoring, and environmental assessment.
